Methylbenactyzium Bromide

muscarinic receptor pharmacology subtype selectivity antispasmodic

Researchers requiring precise muscarinic receptor subtype profiling often face variability with non-selective antagonists. Methylbenactyzium Bromide provides a validated solution with quantifiable selectivity. - Defined Ki values (M1: 1.2 nM; M5: 5.3 nM) enable dissection of M1/M3-predominant pathways. - Quaternary ammonium structure restricts CNS penetration, ideal for peripheral antispasmodic studies without central confounds. - Supplied as a high-purity reference standard suitable for analytical method development and receptor binding assays.

Molecular Formula C21H28BrNO3
Molecular Weight 422.4 g/mol
CAS No. 3166-62-9
Cat. No. B1663435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbenactyzium Bromide
CAS3166-62-9
Synonyms(2-benziloyloxyethyl)diethylmethylammonium iodide
2-diethylaminoethyldiphenylglycolate methylbromide
diethyllachesine
diethyllachesine bromide
diethyllachesine iodide
filcilin
methylbenactyzium bromide
Molecular FormulaC21H28BrNO3
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]
InChIInChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
InChIKeyDKMVJQCQTCLYIF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylbenactyzium Bromide: Selective Muscarinic Antagonist


Methylbenactyzium Bromide (CAS 3166-62-9) is a quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist, classified under the neuropsychiatric and digestive organ agents in the Japanese Pharmacopoeia [1]. It acts as an antispasmodic by competitively inhibiting acetylcholine at mAChRs, and its quaternary structure restricts blood-brain barrier penetration relative to tertiary amine anticholinergics . The compound is characterized by a defined subtype selectivity profile across the five cloned human mAChR subtypes, which distinguishes it from non-selective agents like atropine [2].

Methylbenactyzium Bromide: Why Substitution Fails


Methylbenactyzium Bromide cannot be simply interchanged with other muscarinic antagonists due to two critical, quantifiable differentiating features. First, it exhibits a distinct subtype selectivity profile across M1–M5 receptors, with a 4.4-fold higher affinity for M1 (Ki = 1.2 nM) versus M5 (Ki = 5.3 nM) [1]; this contrasts sharply with non-selective antagonists like atropine, which bind all subtypes with comparable affinity, leading to off-target effects [2]. Second, as a quaternary ammonium compound, its limited CNS penetration results from a structural feature absent in tertiary amine analogs (e.g., benactyzine, atropine), a property that fundamentally alters its in vivo distribution and side-effect profile . Substituting a tertiary amine for Methylbenactyzium Bromide would introduce uncontrolled central activity and alter the subtype selectivity balance, potentially compromising both efficacy and safety in experimental or therapeutic contexts.

Methylbenactyzium Bromide: Differentiation Evidence


M1-Preferring Subtype Selectivity vs. Atropine

Methylbenactyzium Bromide displays a distinct rank order of affinity for the five human mAChR subtypes, with highest affinity for M1 (Ki = 1.2 nM) and lowest for M5 (Ki = 5.3 nM), representing a 4.4-fold selectivity window [1]. In contrast, atropine is a non-selective antagonist that binds all five subtypes with essentially equal, high affinity (pKi ≈ 8.7 nM, Ki ≈ 2.0 nM) [2]. This quantifiable difference in subtype selectivity profile enables M1/M3-predominant antagonism while sparing M2/M5-mediated pathways to some extent.

muscarinic receptor pharmacology subtype selectivity antispasmodic radioreceptor assay

CNS Penetration: Quaternary vs. Tertiary Amines

Methylbenactyzium Bromide is a quaternary ammonium compound, a structural feature that significantly restricts its ability to cross the blood-brain barrier . This contrasts directly with its tertiary amine analog, benactyzine, and with atropine (a tertiary amine), both of which readily enter the CNS [1]. The permanent positive charge on the nitrogen atom in the quaternary form reduces lipophilicity and limits passive diffusion across endothelial membranes, thereby confining pharmacological activity predominantly to peripheral tissues.

blood-brain barrier permeability peripheral selectivity anticholinergic quaternary ammonium

Binding Kinetics: Shallow Curve vs. Tertiary Analogs

In a direct head-to-head comparison of tertiary and quaternary anticholinergic pairs, methylbenactyzine (the quaternary form) produced a shallow inhibition curve in 3H-dexetimide binding assays, whereas its tertiary counterpart (benactyzine) and other tertiary antagonists (except pirenzepine) showed steep, monophasic curves [1]. This quantitative difference in binding curve shape indicates that quaternization alters the mode of interaction with muscarinic receptor binding sites, potentially reflecting interactions with multiple receptor conformations or allosteric modulation.

receptor binding kinetics muscarinic antagonist quaternary ammonium structure-activity relationship

Purity and Analytical Characterization

Commercial sources of Methylbenactyzium Bromide provide high purity as verified by HPLC: Selleckchem reports 99.87% purity , MedChemExpress reports 99.53% , and Bidepharm reports 99% . While absolute purity values may vary by batch, these consistently high levels exceed typical thresholds for research-grade compounds. In contrast, some generic anticholinergic standards may be supplied at lower purity without full analytical characterization, introducing variability into experimental results.

chemical purity HPLC quality control reagent standardization

Intact Parent Excretion: Detection Method

Methylbenactyzium Bromide is excreted in human urine predominantly as the intact parent compound, enabling its detection and quantification via a validated TLC-PyGC method [1]. The assay shows linearity over 1–75 μg/spot, a detection limit of 0.1 μg/spot, and a coefficient of variation of 3.8% at 3 μg/spot [1]. This contrasts with many anticholinergics that undergo extensive hepatic metabolism, yielding multiple metabolites that complicate forensic or pharmacokinetic analysis.

excretion forensic toxicology pharmacokinetics TLC-PyGC

Methylbenactyzium Bromide: Application Scenarios


In Vitro Subtype Selectivity Profiling

Use Methylbenactyzium Bromide as a reference antagonist in radioligand binding assays or calcium mobilization experiments to study M1/M3-predominant muscarinic signaling pathways. Its defined Ki values across all five subtypes [1] make it a superior tool for calibrating subtype selectivity assays compared to non-selective agents like atropine. Researchers can exploit the 4.4-fold selectivity window between M1 (1.2 nM) and M5 (5.3 nM) to dissect subtype-specific contributions in cell lines expressing recombinant receptors.

Peripheral Antispasmodic Studies

Employ Methylbenactyzium Bromide in ex vivo smooth muscle preparations (e.g., guinea pig ileum) or in vivo gastrointestinal motility models to assess antispasmodic efficacy without confounding central nervous system effects. Its quaternary ammonium structure restricts CNS penetration , ensuring that observed effects are attributable to peripheral mAChR blockade. This is particularly valuable when comparing to tertiary amine antispasmodics like dicyclomine or hyoscyamine, which carry a higher risk of central side effects.

Forensic Toxicology & Pharmacokinetic Monitoring

Leverage the validated TLC-PyGC method for detecting intact Methylbenactyzium Bromide in human urine [2]. The method's linearity (1–75 μg/spot) and low detection limit (0.1 μg/spot) make it suitable for quantitative analysis in pharmacokinetic studies, compliance testing, or forensic investigations. This application is particularly relevant when analyzing quaternary ammonium anticholinergics, as they are excreted largely unchanged, simplifying analytical workflows compared to heavily metabolized tertiary amines.

Process Chemistry Reference Standard

Utilize high-purity Methylbenactyzium Bromide (≥99% by HPLC ) as a reference standard for the development and validation of analytical methods (HPLC, LC-MS) targeting quaternary ammonium anticholinergics. Its well-characterized purity and stability profile support its use in calibrating quantification assays for related compounds or for monitoring degradation products during formulation studies.

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